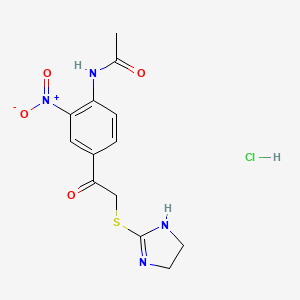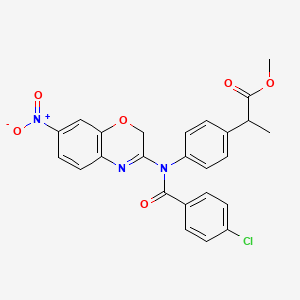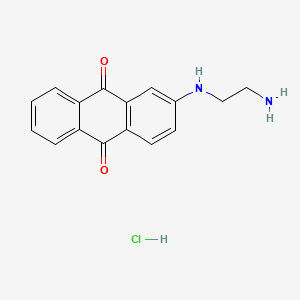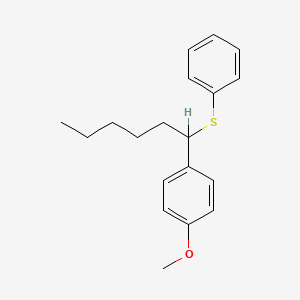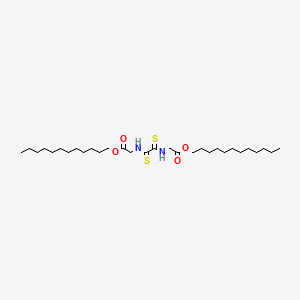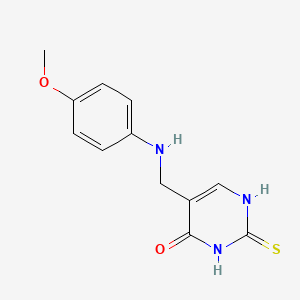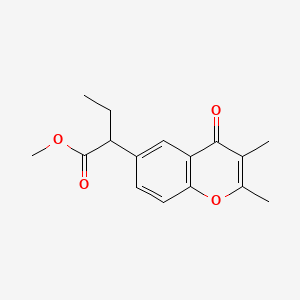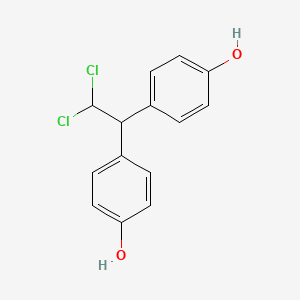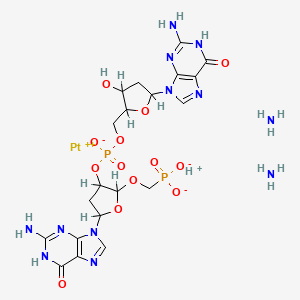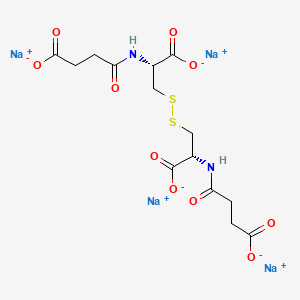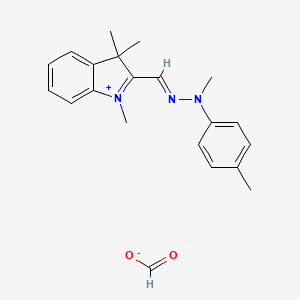
2,5-Dimethoxy-4-phenylthioamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-phenylthioamphetamine is a synthetic compound belonging to the class of substituted amphetamines. It is structurally characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring and a phenylthio group at the 4 position. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-phenylthioamphetamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and phenylthiol.
Formation of Intermediate: The aldehyde group of 2,5-dimethoxybenzaldehyde is first converted to the corresponding nitrostyrene through a condensation reaction with nitroethane.
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Substitution: The amine is then subjected to a substitution reaction with phenylthiol in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-4-phenylthioamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2,5-Dimethoxy-4-phenylthioamphetamine has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of substituted amphetamines and their derivatives.
Biology: The compound is used in research to understand its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: While not widely used in clinical settings, it is studied for its potential therapeutic effects and psychoactive properties.
Industry: Its applications in industry are limited, but it may be used in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-4-phenylthioamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and changes in neuronal activity. The compound’s psychoactive effects are believed to result from its ability to modulate serotonin signaling pathways.
Comparaison Avec Des Composés Similaires
2,5-Dimethoxy-4-phenylthioamphetamine is part of a larger family of substituted amphetamines, including:
2,5-Dimethoxy-4-bromoamphetamine (DOB): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another hallucinogenic compound with similar receptor binding properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long-lasting psychoactive effects.
Compared to these compounds, this compound is unique due to the presence of the phenylthio group, which may influence its pharmacological profile and receptor binding affinity.
Propriétés
Numéro CAS |
952006-44-9 |
|---|---|
Formule moléculaire |
C17H21NO2S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-(2,5-dimethoxy-4-phenylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C17H21NO2S/c1-12(18)9-13-10-16(20-3)17(11-15(13)19-2)21-14-7-5-4-6-8-14/h4-8,10-12H,9,18H2,1-3H3 |
Clé InChI |
CSOTVYXYZSJOFL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C=C1OC)SC2=CC=CC=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


